molecular formula C5H4NNaO2S B7987749 sodium;3-aminothiophene-2-carboxylate

sodium;3-aminothiophene-2-carboxylate

Cat. No.: B7987749
M. Wt: 165.15 g/mol
InChI Key: WVMADKBGYOAZKM-UHFFFAOYSA-M
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Description

Sodium 3-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-aminothiophene-2-carboxylate typically involves the Gewald reaction, a well-known method for producing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under basic conditions . The reaction conditions often include the use of a base such as sodium ethoxide or sodium methoxide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of sodium 3-aminothiophene-2-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 3-aminothiophene-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Sodium 3-aminothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of sodium 3-aminothiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

sodium;3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMADKBGYOAZKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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